molecular formula C22H22N4O3S B2915874 3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894046-04-9

3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2915874
CAS RN: 894046-04-9
M. Wt: 422.5
InChI Key: DGFAORGCGRQRJT-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Photoreactions of Thiazolyl Compounds

Thiazolyl compounds, like 2-(4-thiazolyl)-1H-benzimidazole, have been studied for their photooxidation reactions in the presence of singlet oxygen, yielding various products through photolysis. These reactions are essential for understanding the photostability and photochemical pathways of thiazolyl derivatives, which could be relevant for the design of materials sensitive to light or for applications in photochemical synthesis processes (Mahran, Sidky, & Wamhoff, 1983).

Synthesis and Biological Activities

Novel synthetic pathways have been developed to create compounds with anti-inflammatory and analgesic properties, utilizing thiazolo[3,2-b][1,2,4]triazoles and related structures. These compounds exhibit significant COX-2 inhibitory activity, highlighting their potential as therapeutic agents. The synthesis and biological evaluation of such compounds provide a foundation for developing new drugs with enhanced efficacy and selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiallergy Activity of Thiazolyl Derivatives

N-(4-substituted-thiazolyl)oxamic acid derivatives have demonstrated potent antiallergy activities, offering a new avenue for allergy treatment. The synthesis of these compounds and their evaluation in rat models highlight their potential as effective antiallergy agents, which could be explored further for the compound (Hargrave, Hess, & Oliver, 1983).

Protective Effects Against Oxidative Stress

Thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver. This research suggests potential antioxidant properties of thiazolo[3,2-b][1,2,4]triazol derivatives, which could be beneficial in preventing or treating oxidative stress-related diseases (Aktay, Tozkoparan, & Ertan, 2005).

Antimicrobial Activity of Benzothiazoles

Benzothiazoles have been proven to possess potent antimicrobial properties. Research involving the synthesis of benzothiazole derivatives and their evaluation for antimicrobial activity underscores the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Abbas, Salem, Kassem, El-Moez, & Elkady, 2014).

Mechanism of Action

Target of Action

The compound, also known as 3,4-dimethoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, the primary targets of this compound could be similar to those of other thiazole derivatives.

Mode of Action

Thiazole derivatives are known to bind with high affinity to multiple receptors , which could suggest that this compound may interact with its targets in a similar manner. The interaction with these targets could lead to changes in cellular processes, but the specifics would depend on the exact nature of the targets.

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities , suggesting that this compound could affect multiple biochemical pathways. The downstream effects would depend on the specific pathways affected.

Result of Action

Thiazole derivatives are known to have diverse biological activities , suggesting that this compound could have various molecular and cellular effects.

properties

IUPAC Name

3,4-dimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-5-4-6-15(11-14)20-24-22-26(25-20)17(13-30-22)9-10-23-21(27)16-7-8-18(28-2)19(12-16)29-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFAORGCGRQRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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